molecular formula C17H21N7 B15117713 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(dimethylamino)pyridin-3-yl]methyl}pyrimidin-4-amine

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(dimethylamino)pyridin-3-yl]methyl}pyrimidin-4-amine

Cat. No.: B15117713
M. Wt: 323.4 g/mol
InChI Key: SIRYKSCCTPWVJU-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(dimethylamino)pyridin-3-yl]methyl}pyrimidin-4-amine is a complex organic compound that features a pyrazole ring, a pyridine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(dimethylamino)pyridin-3-yl]methyl}pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents.

    Attachment of the pyridine ring: The pyrazole derivative is then reacted with 2-(dimethylamino)pyridine under specific conditions to form the intermediate compound.

    Formation of the pyrimidine ring: The final step involves the cyclization reaction to form the pyrimidine ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(dimethylamino)pyridin-3-yl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(dimethylamino)pyridin-3-yl]methyl}pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: It is used in the development of new materials and as a precursor in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(dimethylamino)pyridin-3-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: This compound shares the pyrazole and pyridine rings but lacks the pyrimidine ring.

    3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine: This compound features two pyrazole rings and a tetrazine ring, differing significantly in structure.

Uniqueness

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(dimethylamino)pyridin-3-yl]methyl}pyrimidin-4-amine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H21N7

Molecular Weight

323.4 g/mol

IUPAC Name

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C17H21N7/c1-12-8-13(2)24(22-12)16-9-15(20-11-21-16)19-10-14-6-5-7-18-17(14)23(3)4/h5-9,11H,10H2,1-4H3,(H,19,20,21)

InChI Key

SIRYKSCCTPWVJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCC3=C(N=CC=C3)N(C)C)C

Origin of Product

United States

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